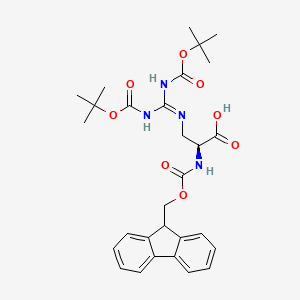

Fmoc-D-Dab(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

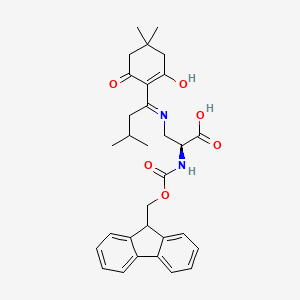

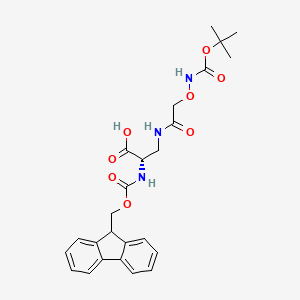

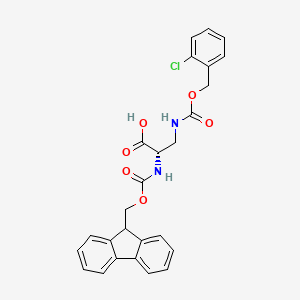

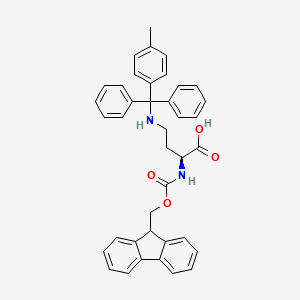

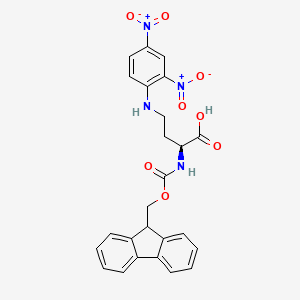

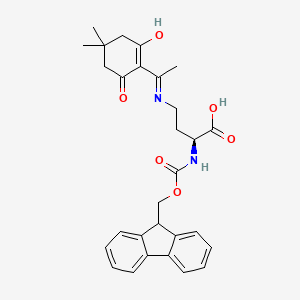

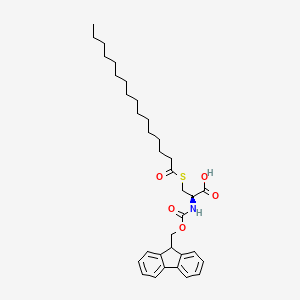

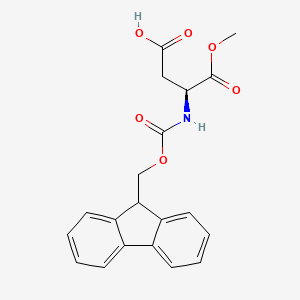

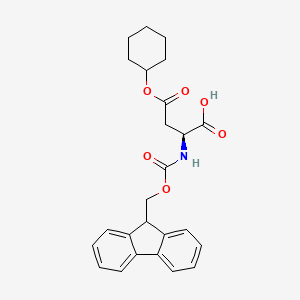

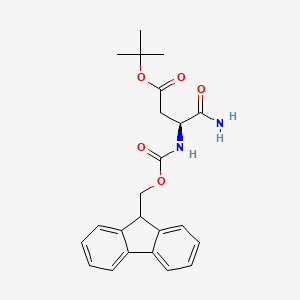

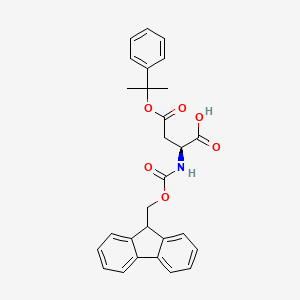

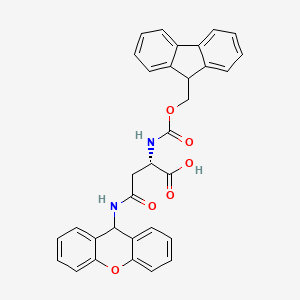

Fmoc-D-Dab(Fmoc)-OH likely refers to a compound that is a derivative of the amino acid D-Dab (Diaminobutyric acid) that has been protected by Fmoc (9-fluorenylmethyloxycarbonyl) groups . Fmoc is a common protecting group used in peptide synthesis, which protects the amine group during the synthesis process .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base . The Fmoc group can be removed under basic conditions, often using piperidine .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed under basic conditions to allow the amine group to participate in peptide bond formation . The Fmoc group can be selectively removed without affecting other parts of the molecule, allowing for the stepwise construction of complex peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the compound. In general, Fmoc-protected amino acids are solid at room temperature and are soluble in organic solvents .科学的研究の応用

Pharmacological and Toxicological Significance of Human Flavin-Containing Monooxygenase

This review highlights the significance of human flavin-containing monooxygenase (FMO) in the metabolism of drugs and xenobiotics, discussing its pharmacological and toxicological implications. The variability in FMO activity among individuals is attributed to genetic differences, suggesting a potential area of interest for research involving Fmoc-D-Dab(Fmoc)-OH in pharmacogenomics or toxicology studies (Cashman & Zhang, 2006).

Advancements in Neuroimaging Techniques

The reliability and application of functional magnetic resonance imaging (fMRI) and Near-Infrared Spectroscopy (NIRS) in understanding cognitive processes and economic decision-making have been explored. These neuroimaging techniques are crucial in elucidating the brain's functioning, which could be relevant when studying the effects of certain compounds on cognitive functions (Bennett & Miller, 2010); (Kopton & Kenning, 2014).

Digital Technologies in Construction and Facilities Management

A comprehensive review of digital technology applications in construction and facilities management emphasizes the evolving integration of Building Information Modelling (BIM), IoT, and GIS technologies. This convergence aims to enhance data interoperability, accuracy, and effective asset database integration, which could intersect with research areas involving chemical compounds for material science or construction technology (Wong et al., 2018).

Role of FMOs in Drug Metabolism

The review addresses the importance of flavin-containing monooxygenases (FMOs) in metabolizing therapeutic drugs, highlighting the overlooked role of FMOs compared to cytochromes P450. The genetic variants of FMOs and their implications on drug metabolism provide a context for the potential research applications of this compound in studying drug interactions or metabolic pathways (Shephard & Phillips, 2010).

作用機序

Target of Action

Fmoc-D-Dab(Fmoc)-OH is a derivative of diaminobutyric acid (Dab), which is a key component in the structure of polymyxins . Polymyxins are lipopeptide antibiotics with potent anti-Gram-negative activity and are generally believed to target lipid A, the lipopolysaccharide (LPS) anchor found in the outer membrane of Gram-negative bacteria .

Mode of Action

The primary mechanism by which polymyxins, and by extension this compound, target Gram-negative bacteria is by binding to lipid A . Lipid A is a structurally complex biomolecule composed of a disaccharide consisting of two phosphorylated glucosamine . This interaction disrupts the bacterial cell membrane, leading to cell death .

Biochemical Pathways

The interaction of this compound with lipid A disrupts the integrity of the bacterial cell membrane. This disruption can lead to leakage of intracellular contents and ultimately cell death

Pharmacokinetics

For example, the presence of the Fmoc group can increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Result of Action

The result of this compound’s action is the disruption of the bacterial cell membrane, leading to cell death . This makes it a potentially effective antibiotic against Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the pH of the environment, as the charge of the compound can change with pH, potentially affecting its interaction with lipid A . Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interfere with the compound’s action .

将来の方向性

The use of Fmoc-protected amino acids like Fmoc-D-Dab(Fmoc)-OH is a well-established technique in peptide synthesis . Future research may focus on developing new methods for peptide synthesis, improving the efficiency of Fmoc deprotection, or exploring new applications for Fmoc-protected amino acids.

特性

IUPAC Name |

(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-WJOKGBTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。